Product packaging for C20 Sphinganine(Cat. No.:CAS No. 24006-62-0)

C20 Sphinganine

Cat. No.: B150520
CAS No.: 24006-62-0
M. Wt: 329.6 g/mol
InChI Key: UFMHYBVQZSPWSS-VQTJNVASSA-N
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Description

Eicosasphinganine, also known scientifically as C20-dihydrosphinganine, is a long-chain sphingoid base that serves as a fundamental structural and bioactive component of sphingolipids . As a 20-carbon saturated homolog of the more common C18 sphinganine, it features a characteristic 2-amino-1,3-diol functionality . This chemical structure is integral to its role in forming the ceramide moiety of more complex sphingolipids, which are essential constituents of cellular membranes and key regulators of cell signaling pathways . In research settings, Eicosasphinganine is a critical tool for investigating the intricate metabolism of sphingolipids. It serves as a direct precursor in the de novo synthesis pathway for C20-containing ceramides, a process that begins with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT) . Studying this compound and its metabolic fate provides valuable insights into cellular processes such as growth, differentiation, and apoptosis, which are governed by the dynamic balance between sphingolipidic metabolites like ceramide, sphingosine, and sphingosine-1-phosphate (S1P) . Researchers utilize Eicosasphinganine to elucidate the specific functions of C20-sphingoid bases in membrane biology, intracellular signaling, and their potential implications in health and disease states. This product is provided for laboratory research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H43NO2 B150520 C20 Sphinganine CAS No. 24006-62-0

Properties

IUPAC Name

(2S,3R)-2-aminoicosane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(21)18-22/h19-20,22-23H,2-18,21H2,1H3/t19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMHYBVQZSPWSS-VQTJNVASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC[C@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469532
Record name eicosasphinganine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24006-62-0
Record name C20-Dihydrosphingosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24006-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name eicosasphinganine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Pathways of Eicosasphinganine

De Novo Biosynthesis of Eicosasphinganine

The de novo synthesis of sphingolipids, including the backbone that can give rise to eicosasphinganine, begins in the endoplasmic reticulum (ER). libretexts.orgfrontiersin.orgnih.govresearchgate.net This pathway is initiated by a key enzyme, serine palmitoyltransferase (SPT). libretexts.orgfrontiersin.orgnih.govresearchgate.netnih.govoup.comuzh.ch

Serine Palmitoyltransferase (SPT) in Eicosasphinganine Initiation

Serine palmitoyltransferase (SPT) catalyzes the first committed and often rate-limiting step in sphingolipid biosynthesis. libretexts.orgfrontiersin.orgnih.govresearchgate.netnih.govoup.comuzh.chgerli.com While the most common substrates are L-serine and palmitoyl-CoA (C16:0), leading to the formation of the 18-carbon sphinganine (B43673) backbone, SPT can also utilize other acyl-CoA substrates of varying chain lengths, including those that would result in a 20-carbon sphingoid base like eicosasphinganine. gerli.comuzh.chwikipedia.orgmdpi.com

The initial reaction catalyzed by SPT involves the condensation of an acyl-CoA, typically palmitoyl-CoA, with the amino acid L-serine. libretexts.orgfrontiersin.orgnih.govresearchgate.netnih.govoup.comuzh.chgerli.comuzh.chwikipedia.orgmdpi.comresearchgate.netbiorxiv.orgcsic.esresearchgate.netwikipathways.orgnih.govwordpress.comnih.govfrontiersin.orgacs.org This reaction is a decarboxylative Claisen-like condensation and requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, which binds to a specific lysine (B10760008) residue on the enzyme. libretexts.orggerli.comnih.govresearchgate.net The reaction occurs on the cytosolic side of the ER membrane in eukaryotic cells. libretexts.orgnih.gov While palmitoyl-CoA is the preferred acyl-CoA substrate for the formation of the prevalent C18 sphingoid bases, the incorporation of eicosanoyl-CoA (C20:0) at this step, along with L-serine, would lead to the formation of the 20-carbon 3-keto-eicosasphinganine. SPT's ability to utilize acyl-CoAs of different chain lengths (C14 to C22) contributes to the diversity of sphingoid bases. gerli.comuzh.ch

The direct product of the condensation reaction catalyzed by SPT is a 3-keto-sphingoid base. libretexts.orgfrontiersin.orgnih.govresearchgate.netnih.govoup.comuzh.chgerli.comwikipedia.orgcsic.esresearchgate.netnih.govnih.govacs.org When eicosanoyl-CoA is the acyl-CoA substrate, the product is 3-keto-eicosasphinganine. This 3-keto intermediate is rapidly reduced to the corresponding sphinganine (dihydrosphingosine) by a 3-ketosphinganine reductase (also known as 3-ketodihydrosphingosine reductase). libretexts.orgfrontiersin.orgresearchgate.netgerli.comwikipedia.orgresearchgate.netcsic.esresearchgate.networdpress.comnih.govfrontiersin.orgacs.orgresearchgate.net This reduction step is typically NADPH-dependent and occurs rapidly in vivo, as the 3-keto intermediate is rarely detected in tissues. libretexts.orggerli.comwordpress.comnih.govacs.org Thus, 3-keto-eicosasphinganine is quickly converted to eicosasphinganine.

SPT activity is tightly regulated as it is the rate-limiting step in sphingolipid biosynthesis. libretexts.orgnih.govnih.govoup.comuzh.chgerli.comuzh.choup.combiorxiv.org In mammals, SPT is a heteromultimer typically composed of two main subunits, SPTLC1 and either SPTLC2 or SPTLC3. libretexts.orgnih.govnih.govbiorxiv.orgbiorxiv.org The active site is located at the interface between the main subunits, with SPTLC2 containing the PLP-binding motif essential for catalytic activity. nih.govbiorxiv.orgbiorxiv.org The complex also includes small regulatory subunits, ssSPTa and ssSPTb, which can significantly influence SPT activity and substrate specificity. libretexts.orgnih.govoup.combiorxiv.org ssSPTa, for instance, engages with SPTLC2 and shapes the substrate tunnel, affecting acyl-CoA specificity. nih.gov

SPT activity is subject to feedback inhibition mediated by ORMDL proteins (ORMDL1, 2, and 3). nih.govoup.comuzh.chbiorxiv.org These ER membrane proteins bind to SPT and inhibit its activity, particularly when sphingolipid levels are high. nih.govoup.comuzh.chbiorxiv.org This regulatory mechanism helps maintain sphingolipid homeostasis and prevents the accumulation of potentially toxic sphingolipid intermediates. oup.combiorxiv.org Mutations in SPT subunits, such as SPTLC1 and SPTLC2, can affect amino acid substrate selectivity and have been associated with conditions like hereditary sensory and autonomic neuropathy type 1 (HSAN1), leading to the production of atypical sphingolipids. oup.comuzh.chresearchgate.net

Subsequent Conversion of Eicosasphinganine to Dihydroceramide (B1258172) by Ceramide Synthases

Following its formation, eicosasphinganine, like other sphinganine bases, is rapidly N-acylated by a fatty acyl-CoA to form dihydroceramide. libretexts.orgfrontiersin.orgresearchgate.netnih.govoup.comwikipedia.orgresearchgate.netcsic.esresearchgate.netwikipathways.orgnih.govfrontiersin.orgacs.orgresearchgate.netoup.combiorxiv.orgmetabolomicsworkbench.orgmitoproteome.orguniprot.org This reaction is catalyzed by ceramide synthases (CerS), a family of enzymes located primarily on the ER membrane. libretexts.orgresearchgate.net Mammalian cells express six different CerS isoforms (CerS1-6), each exhibiting distinct preferences for the chain length of the fatty acyl-CoA substrate. libretexts.orgresearchgate.netcsic.esresearchgate.netuniprot.org

For eicosasphinganine (a C20 sphingoid base) to be converted to a dihydroceramide, it would be N-acylated by a fatty acyl-CoA. The specific CerS isoform involved would depend on the chain length of the acyl-CoA being attached. For example, CerS2 is known to have high specificity for very-long-chain fatty acyl-CoAs (C20 to C26). libretexts.org The reaction involves the formation of an amide bond between the amino group of eicosasphinganine and the carboxyl group of the fatty acid from the acyl-CoA, releasing CoA. The resulting product is a dihydroceramide containing a C20 sphinganine backbone and the attached fatty acyl chain, such as N-(eicosanoyl)-eicosasphinganine if eicosanoyl-CoA is used, or N-(stearoyl)-eicosasphinganine if stearoyl-CoA (C18:0) is used. mitoproteome.orguni.luwikidata.org

Salvage Pathways Involving Eicosasphinganine

While the de novo pathway is the primary route for synthesizing new sphingoid bases, including the precursors for eicosasphinganine, sphingolipids can also be generated or modified through salvage pathways. libretexts.orgresearchgate.netcsic.esmdpi.com The salvage pathway involves the breakdown of complex sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids, in lysosomes or other cellular compartments, releasing sphingoid bases and fatty acids. libretexts.orgcsic.esmdpi.com These released sphingoid bases, including potentially eicosasphinganine if it was a component of the degraded complex lipid, can then be re-acylated by ceramide synthases to form ceramides (B1148491) or dihydroceramides, depending on the saturation of the sphingoid base. researchgate.netcsic.esmdpi.com This recycling pathway is quantitatively significant and can contribute substantially to the cellular pool of sphingolipids. libretexts.org There is evidence suggesting that ceramides derived from the salvage pathway may have distinct spatial and functional roles compared to those synthesized de novo. libretexts.org

Generation from Complex Sphingolipid Hydrolysis

Eicosasphinganine can also be generated through the hydrolysis of complex sphingolipids that contain this long-chain base as their backbone. Complex sphingolipids, such as ceramides, sphingomyelin, and glycosphingolipids, can be broken down by specific enzymes. gerli.comgla.ac.uk For instance, ceramidases can cleave the amide bond in ceramides, releasing the free sphingoid base and a fatty acid. gerli.com While the primary sphingoid base released from the hydrolysis of most common sphingolipids is sphingosine (B13886) or sphinganine, the hydrolysis of complex lipids containing eicosasphinganine would yield this specific 20-carbon base. Hydrolysis in acidic conditions, such as using HCl/methanol, is a method used in laboratory settings to liberate long-chain bases from complex sphingolipids for analysis. nih.gov

Downstream Metabolism of Eicosasphinganine and Derivatives

Once formed, eicosasphinganine can undergo further metabolic transformations, leading to the formation of various derivatives.

Phosphorylation to Eicosasphinganine-1-Phosphate

A key metabolic fate for sphingoid bases, including eicosasphinganine, is phosphorylation at the C1 position by sphingosine kinases (SphK). uni-koeln.deresearchgate.net This reaction converts eicosasphinganine to eicosasphinganine-1-phosphate. Sphingosine kinases are crucial enzymes in sphingolipid metabolism, and their activity regulates the balance between sphingoid bases and their 1-phosphate derivatives, which often have opposing biological roles. uni-koeln.deresearchgate.net

Degradation Pathways and Byproducts

Sphingoid bases and their 1-phosphate derivatives can be subject to degradation. Sphinganine-1-phosphate, the 1-phosphate form of sphinganine, can be cleaved by sphinganine-1-phosphate lyase. nih.govuni-koeln.de This pyridoxal phosphate-dependent enzyme catalyzes the breakdown of the sphingoid base-1-phosphate into an aldehyde and ethanolamine (B43304) phosphate. uni-koeln.de For sphinganine-1-phosphate (d18:0-1-phosphate), this yields palmitaldehyde and ethanolamine phosphate. uni-koeln.de By analogy, the degradation of eicosasphinganine-1-phosphate would likely involve a similar cleavage by a lyase, producing a longer-chain aldehyde (eicosanaldehyde) and ethanolamine phosphate. These degradation products can then be recycled into other metabolic pathways, such as phospholipid synthesis. uni-koeln.de

Interconnections of Eicosasphinganine Metabolism with other Lipid Metabolic Systems

The metabolism of eicosasphinganine and other sphingolipids is interconnected with other lipid metabolic systems. For example, the de novo synthesis of sphingolipids utilizes fatty acyl-CoAs, linking it to fatty acid metabolism. nih.govacs.org The degradation of sphingoid-1-phosphates yields ethanolamine phosphate, which can be recycled into the biosynthesis of phosphatidylethanolamine, a glycerophospholipid. uni-koeln.delibretexts.org Furthermore, complex sphingolipids derived from sphinganine (including potentially eicosasphinganine if acylated) can interact with other lipids like cholesterol to form membrane microdomains or "rafts," influencing membrane structure and function and affecting the localization and activity of associated proteins involved in various cellular processes, including signaling and trafficking. nih.govresearchgate.netlibretexts.org The balance between different sphingolipid metabolites, such as ceramide and sphingosine-1-phosphate (and presumably their longer-chain analogs like eicosasphinganine-1-phosphate), is also known to influence cellular decisions like growth, differentiation, and apoptosis, highlighting the intricate regulatory network involving sphingolipids and their interplay with cellular signaling pathways. acs.orgresearchgate.networdpress.com

Cellular and Subcellular Localization and Dynamics

Subcellular Localization of Eicosasphinganine Biosynthesis and Metabolism

The biosynthesis of sphingolipids, including the initial steps involving sphingoid bases like eicosasphinganine, begins in the endoplasmic reticulum (ER) and is completed in the Golgi apparatus. mdpi.comlibretexts.orgwikipedia.orgnih.govbiorxiv.orgpsu.edu The catabolism of complex sphingolipids primarily occurs in lysosomes. nih.govnih.govfrontiersin.orgresearchgate.net

Endoplasmic Reticulum and Golgi Apparatus

De novo sphingolipid synthesis is initiated at the cytosolic leaflet of the ER membrane. mdpi.comnih.govnih.gov The first committed step involves the condensation of L-serine and a fatty acyl-CoA, catalyzed by serine palmitoyltransferase (SPT). mdpi.comnih.gov While palmitoyl-CoA (C16-CoA) is commonly used, very-long-chain fatty acids (VLCFAs) are also incorporated into sphingolipids through the action of elongases (ELOVL) located in the ER. libretexts.org ELOVL1, for instance, has been linked to the production of ceramides (B1148491) containing C24 fatty acids, while ELOVL4 is involved in the synthesis of ultra-long-chain fatty acids. libretexts.org Yeasts have specific elongases like Elo2 (up to C22) and Elo3 (up to C26) that contribute to VLCFA synthesis. libretexts.org

Following the initial steps in the ER, dihydroceramide (B1258172) is formed and then desaturated. nih.gov Ceramides, the direct precursors to more complex sphingolipids, are synthesized in the ER. mdpi.comnih.govresearchgate.netmdpi.com These ceramides are then transported to the Golgi apparatus, where the synthesis of complex sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids, takes place. mdpi.comlibretexts.orgnih.govresearchgate.netmdpi.com The enzymes involved in complex sphingolipid synthesis, like sphingomyelin synthases (SMS) and glucosylceramide synthase (GCS), are primarily located in the Golgi. nih.govresearchgate.netmdpi.com SMS1 and SMS2 are found in the trans-Golgi, with SMS2 also present at the plasma membrane. nih.gov Glucosylceramide is synthesized in the cis-Golgi by GCS. nih.gov

The transport of ceramide from the ER to the Golgi is a crucial step and can occur via both vesicular and non-vesicular mechanisms. mdpi.comnih.govrupress.orgnih.gov The ceramide transport protein (CERT) mediates non-vesicular transport of ceramide from the ER to the trans-Golgi network (TGN) at ER-Golgi membrane contact sites. mdpi.comrupress.orgnih.gov Vesicular transport, likely involving COPII vesicles, is also thought to play a significant role, particularly for VLC-ceramides. mdpi.comrupress.orgnih.gov

Lysosomal and Mitochondrial Compartments

The degradation of complex sphingolipids, including sphingomyelin and glycosphingolipids, primarily occurs within the lysosomes through the action of various lysosomal hydrolases. nih.govnih.govfrontiersin.orgresearchgate.netpnas.org Acid sphingomyelinase (ASMase) is a key lysosomal enzyme responsible for hydrolyzing sphingomyelin into ceramide and phosphocholine. nih.govnih.gov Ceramides are further degraded by ceramidases, such as acid ceramidase (AC), which is a lysosomal enzyme, to produce sphingosine (B13886) and a free fatty acid. nih.govnih.gov This lysosomal breakdown is a critical part of the sphingolipid salvage pathway, where the resulting sphingoid bases like sphingosine can be recycled back into the synthesis of new sphingolipids. nih.govmdpi.compnas.org

While sphingolipids are enriched in the plasma membrane and endosomes, they are generally considered to be virtually absent from mitochondria and the bulk ER membranes. wikipedia.org However, there is accumulating evidence suggesting that sphingolipids and their metabolism play roles in mitochondrial function and dynamics. frontiersin.orgnih.govbiorxiv.orgresearchgate.netbiorxiv.org Sphingosine kinase 2 (SphK2), an enzyme involved in the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), can be found in mitochondria. mdpi.com Ceramide and S1P are among the most studied sphingolipids in relation to mitochondria, influencing processes like mitochondrial dynamics, energy metabolism, and apoptosis. frontiersin.orgnih.gov Dysregulation of sphingolipid metabolism in mitochondria has been linked to mitochondrial fragmentation and impaired bioenergetics. frontiersin.org Studies in yeast suggest that sphingolipid metabolism contributes to mitochondrial remodeling during aging and oxidative stress, potentially involving the localization of damaged sphingolipids to mitochondrial membranes. biorxiv.orgresearchgate.netbiorxiv.org

Membrane Integration and Dynamics

Sphingolipids, particularly those with VLCFAs, are integral components of cellular membranes, significantly influencing their structural organization and biophysical properties. nih.govnih.govmetwarebio.comresearchgate.netskinident.worldlibretexts.orgscbt.comfrontiersin.org

Role in Lipid Raft Formation and Organization

Sphingolipids, along with cholesterol, are key components of lipid rafts, which are dynamic, ordered microdomains within the cell membrane. nih.govmetwarebio.comwikipedia.orgskinident.worldlibretexts.orgscbt.comfrontiersin.orgnih.govbiorxiv.orgnih.govjove.comresearchgate.netwustl.edu These domains are characterized by tighter packing of lipids compared to the surrounding membrane, contributing to their increased rigidity and thickness. skinident.worldjove.comwustl.edu The presence of VLCFAs in sphingolipids enhances their hydrophobicity and promotes membrane leaflet interdigitation, which is essential for microdomain formation. nih.gov The saturated acyl chains of sphingolipids facilitate tight packing and strong van der Waals interactions, while hydroxyl groups and amide bonds allow for hydrogen bonding and dipole interactions, further stabilizing these domains. skinident.worldlibretexts.org

Lipid rafts are implicated in various cellular functions, including protein sorting, signal transduction, and membrane trafficking. nih.govwikipedia.orgskinident.worldlibretexts.orgfrontiersin.orgnih.govjove.comresearchgate.net Very-long-chain sphingolipids have been shown to be crucial for the formation of lipid rafts and the proper targeting of certain proteins to the plasma membrane. nih.govunl.eduresearchgate.netnih.gov For example, in Arabidopsis, VLCFA-containing sphingolipids define a secretory pathway important for the polar targeting of auxin carriers. nih.govunl.edu In yeast, sphingolipids with C26 VLCFAs are crucial for the raft association and surface transport of the plasma membrane H+-ATPase Pma1p, highlighting the specific requirement for the VLCFA chain length in this process. unifr.ch

Influence on Membrane Biophysical Properties

The unique structure of sphingolipids, particularly the presence of long, saturated acyl chains and the sphingoid base backbone, significantly impacts membrane biophysical properties. nih.govmetwarebio.comresearchgate.netskinident.worldlibretexts.orgscbt.comnih.gov Sphingolipids tend to pack more tightly than glycerophospholipids, which often have unsaturated fatty acid tails, leading to higher melting temperatures and contributing to the formation of more ordered membrane phases. skinident.worldjove.comwustl.edu This tight packing and the ability to form hydrogen bonds contribute to the mechanical stability and chemical resistance of membranes, particularly the outer leaflet of the plasma membrane where complex sphingolipids are abundant. wikipedia.orgskinident.world

The presence of VLCFAs in sphingolipids increases membrane leaflet interdigitation and influences the transition from a fluid to a gel phase, which is important for microdomain formation. nih.gov Changes in sphingolipid composition, such as the absence of C26 VLCFAs, can alter membrane fluidity. biorxiv.orgnih.govresearchgate.net Studies in yeast have shown that the absence of C26 VLCFAs leads to increased membrane fluidity in vacuoles, correlating with defects in vacuolar fusion. biorxiv.orgnih.govresearchgate.net This suggests that VLCFA-containing sphingolipids contribute to maintaining appropriate membrane fluidity and organization necessary for specific membrane-associated processes.

Here is a summary of the influence of VLCFA-containing sphingolipids on membrane properties:

PropertyInfluence of VLCFA-SphingolipidsReferences
HydrophobicityIncreased nih.gov
Membrane Leaflet InterdigitationIncreased nih.gov
Fluidity/OrderPromote ordered phase, reduce fluidity (when tightly packed) nih.govskinident.worldbiorxiv.orgjove.comwustl.edunih.govresearchgate.net
ThicknessBelieved to be thicker than normal membranes skinident.world
StabilityContribute to mechanical stability and chemical resistance wikipedia.orgskinident.world
Microdomain FormationEssential for formation and stabilization of lipid rafts nih.govskinident.worldlibretexts.orgbiorxiv.orgjove.comwustl.edu

Intracellular Trafficking Mechanisms of Eicosasphinganine and its Metabolites

The movement of eicosasphinganine and its metabolic products between different cellular compartments is crucial for maintaining sphingolipid homeostasis and ensuring their proper function. As discussed, ceramide, a key metabolite derived from sphingoid bases like eicosasphinganine, is synthesized in the ER and transported to the Golgi for the synthesis of complex sphingolipids. mdpi.comnih.govresearchgate.netmdpi.com This transport occurs through both vesicular and non-vesicular mechanisms. mdpi.comnih.govrupress.orgnih.gov

Complex sphingolipids synthesized in the Golgi, such as sphingomyelin and glycosphingolipids, are primarily transported to the plasma membrane via vesicular transport, following the secretory pathway. wikipedia.orgnih.govnih.govmdpi.comnih.gov These lipids are packaged into vesicles that bud from the Golgi and traffic to the cell surface. nih.govnih.gov The preferential incorporation of sphingolipids into the vesicular pathway from the ER and Golgi to the plasma membrane may be mediated by lipid rafts on the lumenal surface of these organelles. uu.nl

Sphingolipids are also transported to endosomes and lysosomes as part of membrane turnover and degradation pathways. wikipedia.orgnih.govfrontiersin.orgmdpi.com Complex sphingolipids are removed from the plasma membrane and delivered to lysosomes via the endolysosomal pathway for degradation. nih.govmdpi.com The breakdown products, including sphingosine, are then released from lysosomes. nih.govpnas.org Sphingosine can be recycled back to the ER for ceramide synthesis via the salvage pathway, or it can be phosphorylated to S1P. nih.govmdpi.compnas.org While the exact mechanisms for the export of sphingosine from lysosomes and its transport to the ER are not fully understood, protein-mediated transport is implicated. pnas.org Studies in yeast have identified ER-lysosomal tethering proteins that may facilitate the incorporation of lysosomal sphinganine (B43673) into dihydroceramide in the ER. pnas.org

Intracellular trafficking of VLCFA-containing sphingolipids has been specifically linked to the targeting of certain proteins. In Arabidopsis, VLCFA-sphingolipids are involved in the trafficking of auxin carriers to the plasma membrane, and defects in VLCFA synthesis lead to mislocalization and aggregation of these proteins in endosomes. nih.govunl.eduresearchgate.net This highlights a specific role for VLCFA-sphingolipids in defining trafficking pathways and compartments. nih.govunl.edu

The dynamic nature of membrane lipids, including sphingolipids, allows for lateral diffusion within membranes and, to some extent, transverse translocation (flipping) across the bilayer. libretexts.orguu.nl Monomeric transfer of some sphingolipids through the cytosol between different cellular membranes also occurs. wikipedia.orgresearchgate.netuu.nl

Here is a table summarizing the key trafficking routes:

Sphingolipid/MetaboliteSource OrganelleDestination Organelle(s)Primary Transport Mechanism(s)References
CeramideERGolgiVesicular, Non-vesicular (CERT-mediated) mdpi.comnih.govresearchgate.netmdpi.comrupress.orgnih.govuu.nl
Complex SphingolipidsGolgiPlasma Membrane, Endosomes, LysosomesVesicular wikipedia.orgnih.govnih.govresearchgate.netmdpi.comnih.govresearchgate.netuu.nl
Complex SphingolipidsPlasma MembraneEndosomes, LysosomesEndocytosis (Vesicular) nih.govfrontiersin.orgmdpi.com
SphingosineLysosomeCytosol, ERMonomeric (Protein-mediated?) nih.govmdpi.compnas.orguu.nl
VLCFA-SphingolipidsGolgiPlasma Membrane, EndosomesVesicular nih.govunl.eduresearchgate.net

Molecular Mechanisms and Interactions

Enzymatic Regulation by Eicosasphinganine

Eicosasphinganine and other long-chain sphingoid bases are not merely metabolic intermediates; they are also potent regulators of key enzymes involved in signal transduction.

One of the most well-characterized enzymatic targets of sphingoid bases is Protein Kinase C (PKC), a family of kinases central to cellular signaling. Eicosasphinganine, like sphingosine (B13886), acts as a potent inhibitor of PKC. caymanchem.com The mechanism of inhibition involves the regulatory domain of PKC, where it competes with the binding of diacylglycerol (DAG), a physiological activator of most PKC isoforms.

The inhibitory action is closely linked to the physicochemical properties of the sphingoid base. The positively charged amino group at physiological pH is crucial for inhibition. nih.gov Studies suggest that the positively charged sphingosine neutralizes the negative charge of acidic phospholipids (B1166683) (like phosphatidylserine) in micelles or membranes, which are required for PKC activation. This charge neutralization appears to prevent the proper association of PKC and/or its substrates with the membrane, thereby inhibiting kinase activity. nih.gov

By directly inhibiting a major kinase family like PKC, eicosasphinganine exerts broad downstream effects on protein phosphorylation pathways. Protein phosphorylation is a fundamental post-translational modification that governs protein function, and kinases and phosphatases work in balance to control the phosphorylation state of the proteome. wikipedia.orgyoutube.com

The inhibition of PKC by eicosasphinganine leads to a decrease in the phosphorylation of a multitude of PKC substrates, which can impact processes such as cell proliferation, differentiation, and apoptosis. Furthermore, the effects can propagate through signaling networks. For example, PKC has been implicated in the phosphorylation and activation of Sphingosine Kinase 1 (SphK1), the enzyme that produces the pro-survival signaling lipid sphingosine-1-phosphate (S1P). nih.govnih.gov By inhibiting PKC, eicosasphinganine could potentially dampen the activity of SphK1, thereby altering the critical balance between pro-apoptotic sphingoid bases (like ceramide and sphingosine) and pro-survival S1P, a concept often referred to as the "sphingolipid rheostat". hw.ac.uk Therefore, eicosasphinganine's influence extends beyond its direct protein interactions to the broader landscape of cellular phosphorylation cascades.

Modulation of Signaling Cascades

Eicosasphinganine, a C20 analog of sphinganine (B43673), is a sphingolipid intermediate whose specific roles in the modulation of complex signaling cascades are not yet extensively characterized in scientific literature. However, based on the well-documented activities of structurally similar sphingoid bases like sphinganine and sphingosine, it is hypothesized that eicosasphinganine may exert influence over a variety of cellular signaling pathways. Sphingolipids, as a class, are recognized as critical signaling molecules that can regulate cellular processes ranging from proliferation and differentiation to apoptosis. nih.govmdpi.comnih.govnih.gov The mechanisms by which they achieve this are multifaceted, involving direct interactions with protein targets and modulation of membrane biophysics.

Intracellular Signaling Pathways

While direct evidence for eicosasphinganine's impact on intracellular signaling pathways is limited, the activities of its shorter-chain analogs provide a framework for potential mechanisms.

Protein Kinase C (PKC) Pathway: Sphinganine has been shown to be a potent inhibitor of Protein Kinase C (PKC), a family of enzymes crucial for regulating numerous cellular functions. nih.gov This inhibition appears to be a critical step in the potentiation of retinoic acid-induced differentiation in cell lines such as HL-60. nih.gov Given its structural similarity, eicosasphinganine may also possess the ability to modulate PKC activity, thereby influencing downstream signaling events that control cell fate. One study also noted that inhibition of phorbol (B1677699) ester binding to PKC is a known feature of sphingosine. nih.gov

Src Kinase Pathway: Recent molecular docking studies have suggested that sphinganine can bind to the inhibitory site of the c-Src kinase, a non-receptor tyrosine kinase involved in cell growth and differentiation. waocp.org This interaction suggests a potential role for sphinganine and possibly other sphingoid bases like eicosasphinganine in the regulation of Src-mediated signaling pathways.

Calcium Signaling: Sphingosine is known to induce biphasic increases in cytosolic free calcium ([Ca2+]i) in neutrophil-like HL-60 cells. nih.govresearchgate.net This process involves an initial release of calcium from intracellular stores, which is dependent on the conversion of sphingosine to sphingosine-1-phosphate (S1P), followed by a sustained influx of extracellular calcium. nih.govresearchgate.net Furthermore, sphingosine has been demonstrated to trigger the release of calcium from lysosomes, a process that requires the two-pore channel 1 (TPC1). elifesciences.org While it is plausible that eicosasphinganine could also influence intracellular calcium homeostasis, direct experimental evidence is currently lacking.

Table 1: Investigated Intracellular Signaling Pathways Potentially Modulated by Eicosasphinganine Based on Analogs

Signaling PathwayObserved Effect of Analog (Sphinganine/Sphingosine)Potential Implication for EicosasphinganineReferences
Protein Kinase C (PKC)Inhibition of PKC activity by sphinganine.May act as an inhibitor of PKC, influencing cell differentiation and other PKC-mediated processes. nih.gov
c-Src KinaseSphinganine binds to the inhibitory site of c-Src kinase in molecular docking studies.Could potentially regulate c-Src activity and downstream signaling. waocp.org
Calcium (Ca2+) SignalingSphingosine induces Ca2+ release from intracellular stores (including lysosomes) and promotes Ca2+ influx.May be involved in the regulation of intracellular calcium levels. nih.govresearchgate.netelifesciences.org

Receptor-Independent Signaling Mechanisms

A significant aspect of sphingolipid signaling is the ability of these molecules to act through receptor-independent mechanisms. This often involves direct interactions with intracellular enzymes or alterations of the physical properties of cellular membranes.

While specific studies on eicosasphinganine are not available, sphingosine has been shown to directly inhibit various enzymes, including PKC, as mentioned previously. This direct enzymatic inhibition represents a key mode of receptor-independent signaling. Furthermore, the incorporation of sphingolipids into membranes can alter membrane fluidity, curvature, and the formation of lipid rafts. These biophysical changes can, in turn, influence the activity of membrane-associated proteins and signaling complexes. The longer acyl chain of eicosasphinganine compared to sphinganine might lead to distinct effects on membrane properties, a hypothesis that awaits experimental validation.

Cross-talk with other Lipid Signaling Systems

The intricate network of cellular signaling involves extensive cross-talk between different lipid mediator families. While direct evidence of eicosasphinganine's involvement in this cross-talk is yet to be established, the known interactions of other sphingolipids with systems like eicosanoids provide a basis for potential interactions.

Eicosanoids, which include prostaglandins (B1171923) and leukotrienes, are potent inflammatory mediators derived from arachidonic acid. nih.govresearchgate.netbasicmedicalkey.com There is evidence of cross-talk between prostaglandin (B15479496) E2 and leukotriene B4 in regulating immune cell functions. nih.gov Given that both sphingolipids and eicosanoids are key players in inflammatory processes, it is plausible that intermediates like eicosasphinganine could modulate eicosanoid signaling pathways, or vice versa. However, the specific molecular checkpoints of this potential cross-talk involving eicosasphinganine remain to be elucidated.

Role in Cellular Physiology and Homeostasis

Regulation of Cell Proliferation and Growth

The influence of sphingoid bases on cell proliferation is complex, with different molecular species capable of exerting opposing effects. The balance between pro-proliferative and anti-proliferative sphingolipids is essential for normal tissue homeostasis.

Inhibition of Cell Growth

Long-chain sphingoid bases, the class to which eicosasphinganine belongs, are generally considered to be inhibitors of cell growth. While specific studies focusing exclusively on eicosasphinganine are limited, research on related long-chain bases provides significant insights. Accumulation of sphinganine (B43673), the C18 analogue of eicosasphinganine, is known to induce cell cycle arrest, thereby inhibiting cell growth. This effect is often linked to the modulation of key cell cycle regulatory proteins. For instance, inhibition of ceramide synthase, the enzyme that acylates sphinganine, leads to an accumulation of long-chain bases and can cause a delay in the G1/S transition of the cell cycle. It is hypothesized that eicosasphinganine may exert similar cytostatic effects, contributing to the maintenance of cellular homeostasis by preventing uncontrolled proliferation.

Stimulation of Cell Proliferation and DNA Synthesis

In contrast to the growth-inhibitory effects of sphingoid bases themselves, their phosphorylated derivatives often promote cell proliferation. Sphingosine-1-phosphate (S1P), derived from the C18 sphingoid base sphingosine (B13886), is a potent signaling molecule that stimulates cell proliferation and DNA synthesis. While the direct phosphorylation of eicosasphinganine and the proliferative activity of the resulting eicosasphinganine-1-phosphate have not been extensively characterized, the established paradigm of the sphingolipid pathway suggests such a role is possible. The activation of sphingosine kinases, which phosphorylate sphingoid bases, is a critical step in promoting cell growth in response to various growth factors.

Orchestration of Programmed Cell Death (Apoptosis)

Apoptosis is a fundamental biological process essential for development and tissue homeostasis, and its deregulation is a hallmark of many diseases, including cancer. Sphingolipids are central regulators of apoptosis.

Mechanisms Distinct from Ceramide-Induced Apoptosis

Ceramide is a well-established pro-apoptotic lipid. However, its precursor, sphingosine, can also induce apoptosis through pathways that are both similar to and distinct from those of ceramide. nih.gov Sphingosine-induced cell death can involve different signaling cascades; for example, in some cell lines, it is associated with a strong inhibition of the ERK signaling pathway, whereas ceramide-mediated apoptosis involves a strong activation of JNK. nih.gov Furthermore, some studies indicate that sphingosine-induced apoptosis can be independent of its conversion to ceramide. nih.gov Given that eicosasphinganine is a structural analogue of sphingosine (lacking the 4,5-trans double bond), it is plausible that it could initiate apoptosis through similar, ceramide-independent mechanisms, potentially by directly interacting with and modulating the activity of specific protein targets involved in cell death pathways.

Interplay with the Sphingolipid Rheostat Concept

The "sphingolipid rheostat" is a conceptual model that posits the balance between pro-apoptotic ceramide and sphingosine and the pro-survival molecule sphingosine-1-phosphate (S1P) as a key determinant of cell fate. nih.govnih.gov A shift in this balance towards an accumulation of ceramide or its precursor sphingoid bases promotes apoptosis and cell cycle arrest, while an increase in S1P levels favors proliferation and survival. nih.govmdpi.com Eicosasphinganine, as a precursor to C20-ceramides and a potential substrate for phosphorylation to eicosasphinganine-1-phosphate, is an integral component of this rheostat. An elevation in cellular eicosasphinganine levels, for instance, due to inhibition of ceramide synthases, would tip the rheostat towards apoptosis. This interplay underscores the importance of tightly regulated sphingolipid metabolism in controlling cellular decisions between life and death.

Interactive Table: Key Sphingolipid Metabolites and Their Primary Roles in Cell Fate

CompoundPrimary RoleEffect on Cell Fate
CeramidePro-apoptoticInduces apoptosis, cell cycle arrest
Sphingosine-1-Phosphate (S1P)Pro-survivalPromotes proliferation, inhibits apoptosis
Sphingosine / SphinganinePro-apoptoticInduces apoptosis, cell cycle arrest
EicosasphinganinePro-apoptotic (putative)Presumed to induce apoptosis and inhibit growth

Influence on Mitochondrial Apoptotic Pathways

Mitochondria play a central role in the intrinsic pathway of apoptosis. nih.gov The permeabilization of the outer mitochondrial membrane (MOMP) is a critical event, leading to the release of pro-apoptotic factors like cytochrome c. nih.gov Sphingolipids can directly influence mitochondrial function to trigger apoptosis. nih.gov For example, ceramide can form channels in the mitochondrial outer membrane, facilitating the release of proteins from the intermembrane space. nih.gov Sphingoid bases like phytosphingosine have been shown to induce apoptosis by directly perturbing mitochondrial function, causing a decrease in the mitochondrial membrane potential and the release of cytochrome c. researchgate.net These actions can be both direct on the mitochondria and indirect through the modulation of other signaling pathways that converge on the mitochondria. researchgate.net It is likely that eicosasphinganine, due to its structural similarity to other pro-apoptotic sphingoid bases, also participates in the induction of apoptosis by targeting mitochondrial integrity and function.

Autophagy Regulation and Mechanisms

Eicosasphinganine, a C20 sphinganine, is a key intermediate in the de novo biosynthesis pathway of sphingolipids. While direct studies detailing the specific role of eicosasphinganine in the regulation of autophagy are limited, research on its metabolic precursors and downstream products provides significant insights into its potential involvement in this fundamental cellular process.

The metabolism of sphinganines, including eicosasphinganine, leads to the formation of bioactive molecules that are known to induce autophagy. The initial product of the condensation of serine and palmitoyl-CoA is 3-ketosphinganine, which is then reduced to sphinganine. Studies have shown that treatment of cancer cells with 3-ketosphinganine leads to the accumulation of dihydrosphingolipids and the induction of autophagy. The mediators of this autophagy induction are believed to be the downstream metabolites of 3-ketosphinganine, which include sphinganine, sphinganine-1-phosphate, and dihydroceramides.

This suggests that the flux through the de novo sphingolipid synthesis pathway, which involves the production of eicosasphinganine, can regulate autophagy. An increase in the levels of sphinganine and its subsequent metabolites can serve as a signal to initiate the autophagic process. Sphingolipids, as a class of molecules, are recognized as important regulators of every step of autophagosome biogenesis, from the initial synthesis of ceramide to the final stages of lysosomal fusion.

The proposed mechanism involves the local changes in the concentrations of these sphingolipid metabolites at the membranes of organelles that contribute to the formation of the autophagosome. While the precise biophysical and signaling properties of individual sphingolipids in autophagy are still an area of active investigation, the metabolic pathway in which eicosasphinganine is an essential intermediate is clearly linked to the regulation of this cellular recycling process.

Maintenance of Cellular Homeostasis

Eicosasphinganine plays a fundamental role in the maintenance of cellular homeostasis primarily through its function as a biosynthetic precursor to more complex sphingolipids. Sphingolipids are essential structural components of cellular membranes and are also critical signaling molecules involved in a wide range of cellular processes that collectively maintain homeostasis.

The tight regulation of sphingolipid levels is crucial for normal cellular function. Eicosasphinganine, as a C20 variant of sphinganine, contributes to the structural diversity of complex sphingolipids. This diversity is important for the specialized functions of membranes in different organelles and cell types. For instance, eicosasphingosine (the unsaturated counterpart of eicosasphinganine) is found in significant amounts in brain gangliosides, highlighting the importance of this specific chain length in the nervous system.

The homeostatic control of sphingolipid metabolism ensures that cells can produce the necessary complex sphingolipids for membrane integrity and function while preventing the accumulation of potentially pro-apoptotic precursors like ceramides (B1148491). The synthesis of eicosasphinganine is an early step in this pathway, and its conversion to dihydroceramide (B1258172) and subsequently to other complex sphingolipids is a key part of maintaining the balance of these bioactive molecules.

Eicosasphinganine in Stress Responses

Adaptation to Heat Stress

Eicosasphinganine plays a well-documented role in the adaptation of the budding yeast Saccharomyces cerevisiae to heat stress. When subjected to a rapid increase in temperature, these yeast cells exhibit a significant and transient accumulation of C20-dihydrosphingosine, another name for eicosasphinganine.

Detailed research findings have demonstrated a remarkable increase in the levels of specific sphingoid bases following heat shock. One study reported a transient increase of over 100-fold in the concentration of C20-dihydrosphingosine in S. cerevisiae after a shift to a higher temperature. This dramatic elevation suggests that eicosasphinganine functions as a critical signaling molecule in the heat stress response cascade. The accumulation of dihydrosphingosine, including the C20 variant, can activate downstream pathways, such as the transcription of genes containing stress response elements (STRE), leading to the production of thermoprotectants like trehalose.

The following table summarizes the fold increase of various sphingoid bases in S. cerevisiae upon heat stress, highlighting the prominent role of C20-dihydrosphingosine.

Sphingoid BaseFold Increase upon Heat Stress
C18-dihydrosphingosine2-3 fold
C18-phytosphingosine2-3 fold
C20-dihydrosphingosine (Eicosasphinganine) >100 fold
C20-phytosphingosine>100 fold

This data is based on findings in Saccharomyces cerevisiae.

Involvement in Oxidative Stress Responses

The involvement of eicosasphinganine in oxidative stress responses is an area of growing interest, although the specific mechanisms are still being elucidated. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Sphingolipids, in general, are known to be key players in the signaling pathways of oxidative stress-induced apoptosis.

Research has indicated that alterations in the acyl chain length of sphingolipids can lead to oxidative stress. The accumulation of dihydrosphingosine, the saturated precursor to sphinganine (B43673) and its longer-chain homologs like eicosasphinganine, has been linked to the generation of ROS. This suggests that a disruption in the normal metabolism of these sphingoid bases, potentially leading to an increase in eicosasphinganine levels, could contribute to an oxidative cellular environment. Long-chain bases, including sphinganine, have been shown to be involved in ROS generation in plant models, further supporting the role of this class of molecules in oxidative stress. However, direct evidence detailing the specific role of the 20-carbon chain of eicosasphinganine in modulating oxidative stress responses remains an active area of investigation.

Role in Endoplasmic Reticulum Stress

The endoplasmic reticulum (ER) is a critical organelle for protein and lipid synthesis. Perturbations in its function lead to ER stress and the activation of the unfolded protein response (UPR), a complex signaling network aimed at restoring homeostasis. Sphingolipids are intricately linked to ER function and stress responses.

While direct studies on eicosasphinganine's role in ER stress are limited, the broader context of sphingolipid metabolism provides important clues. The synthesis of all sphingolipids, including eicosasphinganine, begins in the ER. It has been shown that ER stress can lead to an increase in certain sphingolipid species, which in turn can modulate the UPR. For instance, in some cellular contexts, ER stress has been associated with an increase in very long-chain ceramides (B1148491) (C20 and longer). Although this finding pertains to ceramides (N-acylated sphingoid bases), it highlights that the cellular machinery can be modulated to produce longer-chain sphingolipids under ER stress conditions.

Furthermore, other sphingoid bases, such as phytosphingosine, have been identified as activators of the ER stress surveillance (ERSU) pathway, which is a quality control mechanism for the ER. This raises the possibility that different sphingoid bases, potentially including eicosasphinganine, could have distinct roles in fine-tuning the various arms of the ER stress response. The precise mechanisms by which eicosasphinganine might influence ER stress sensors and the downstream signaling of the UPR are yet to be fully characterized.

Eicosasphinganine in Specific Biological Contexts

Mammalian Systems

Eicosasphinganine, also known as C20-sphinganine, is a sphingoid base that has been identified in various mammalian tissues and implicated in several physiological and pathological processes. Its 20-carbon backbone distinguishes it from the more common 18-carbon sphinganine (B43673).

Eicosasphinganine and its derivatives are not uniformly distributed throughout mammalian tissues, with notable concentrations in the nervous system and other specific organs. Eicosasphingosine (d20:1), a closely related unsaturated form, is found in significant amounts in brain gangliosides, with levels increasing with age acs.org. More specifically, an age-related enrichment of eicosasphinganine-containing species has been observed in the dentate gyrus of the hippocampus gla.ac.uk.

Beyond the brain, the C20 sphingoid base has been identified in the human stomach and intestinal mucosa, skin ceramides (B1148491), and sulfatides acs.org. It has also been detected in the liver of rats with Morris hepatoma 7777 acs.org. Furthermore, metabolomic studies have confirmed the presence of eicosasphinganine in human plasma, where its levels can be altered in certain pathological conditions frontiersin.orgnih.gov.

Table 1: Documented Presence of Eicosasphinganine and Related C20-Sphingoid Bases in Mammalian Tissues
Tissue/OrganSpecific C20-Sphingoid Base MentionedContext/FindingSource
Brain (Dentate Gyrus)Eicosasphinganine-containing speciesAge-related enrichment. gla.ac.uk
BrainEicosasphingosine (d20:1)Substantial component of gangliosides, increasing with age. acs.org
Stomach & Intestinal MucosaEicosasphingosine (d20:1)Component of local sphingolipids. acs.org
SkinEicosasphingosine (d20:1)Found within skin ceramides. acs.org
LiverEicosasphingosine (d20:1)Detected in host liver with Morris hepatoma 7777. acs.org
PlasmaC20-sphinganineMeasured in studies of neuropathy and poisoning. frontiersin.orgnih.gov

The role of sphingolipids in inflammation is an area of active research. While the C18 sphinganine has been shown to physically interact with Toll-like receptor 4 (TLR4) adaptors to promote inflammatory responses nih.gov, the specific role of eicosasphinganine is less defined but has been noted in inflammatory contexts.

Metabolomic analysis in a study on stomach ulcers identified eicosasphinganine as one of the lipids involved in the HMGB1/TLR-4/NF-κB inflammation pathway mdpi.com. Additionally, in a study of clinical poisoning by Aconitum alkaloids, which induces systemic inflammation, C20-sphinganine was one of three markedly elevated sphingolipids, suggesting its metabolism is disturbed during this acute inflammatory event frontiersin.org. These findings suggest that eicosasphinganine, or its metabolites, may participate in or be a marker of specific inflammatory processes.

The nervous system is particularly rich in complex sphingolipids, and the presence of the C20 backbone in this system is significant. The observation that eicosasphingosine is a substantial component of brain gangliosides, especially with advancing age, points to a role in neuronal membrane structure and function over the lifespan acs.org. The specific enrichment of eicosasphinganine-containing lipids in the dentate gyrus, a region of the hippocampus crucial for learning and memory, further underscores its potential importance in neurobiology gla.ac.uk.

However, its role is not always indicative of pathology. A study investigating cardiovascular autonomic neuropathy in individuals with type 2 diabetes found no significant differences in the plasma levels of C20-sphinganine between patients with distal sensorimotor polyneuropathy and healthy controls, suggesting it may not be a key marker for this specific condition nih.gov.

Eicosasphinganine has been linked to cardiovascular health and disease. In cases of poisoning from Aconitum alkaloids, known for their potent cardiotoxicity, a marked elevation in C20-sphinganine was observed, correlating with the toxic effects on the cardiovascular system frontiersin.org.

At the cellular level, a complex form of eicosasphinganine, specifically eicosasphinganine-1-O-[D-mannopyranosyl-α1-2-myo-inositol-1-phosphate], has been identified in cardiomyoblast H9c2 cells scienceopen.com. This finding directly places a derivative of eicosasphinganine within cardiac cells, suggesting it is a component of the cardiac lipidome. While plasma levels of C20-sphinganine were not found to be significantly altered in patients with cardiovascular autonomic neuropathy nih.gov, its presence in cardiac cells and its alteration in cardiotoxic events suggest its relevance in the cardiovascular system.

Fungal Biology and Pathogenesis

Sphingolipids are essential for the viability and virulence of pathogenic fungi, playing critical roles in cell structure, signaling, and stress responses nih.govmdpi.com. The diversity of sphingolipid structures in fungi, which differs from that in mammals, presents opportunities for targeted antifungal therapies mdpi.com.

Fungal sphingolipids are integral to fundamental biological processes required for pathogenesis, including cell division, the formation of hyphae (filamentous structures for growth and invasion), and spore germination nih.govfrontiersin.org. While the 18-carbon phytosphingosine is a major sphingoid backbone in many fungal lipids, longer-chain variants also exist frontiersin.org.

Research has shown that a less abundant, hydroxylated form of eicosasphinganine, specifically 4R-Hydroxy-eicosasphinganine (t20:0), is detectable as a backbone in essential fungal complex sphingolipids such as phytoceramides and inositol phosphorylceramides (IPCs) nih.govfrontiersin.org. The presence of this C20 base within these crucial lipid classes implies its contribution to the structural integrity and signaling functions necessary for core fungal processes.

Further evidence for the importance of C20-sphinganine derivatives comes from a study on the interactions between the pathogenic yeast Candida albicans and the antifungal yeast Cyberlindnera mamane. In this co-culture, the production of several metabolites by C. albicans was inhibited, including C20 sphinganine 1-phosphate researchgate.net. The fact that the antifungal activity of C. mamane correlated with the loss of this compound 1-phosphate in C. albicans suggests this molecule is involved in the pathogen's normal survival and pathogenic processes researchgate.net.

Table 2: Chemical Compounds Mentioned
Compound Name
Eicosasphinganine (C20-sphinganine)
Eicosasphingosine
4R-Hydroxy-eicosasphinganine
This compound 1-phosphate
Eicosasphinganine-1-O-[D-mannopyranosyl-α1-2-myo-inositol-1-phosphate]
Sphinganine
Phytosphingosine
Inositol phosphorylceramide (IPC)
Phytoceramide
Gangliosides
Sulfatides
Ceramides

Involvement in Fungal Virulence

Fungal sphingolipids are crucial for growth, morphogenesis, and virulence, presenting unique structures that differ from their mammalian counterparts, making them attractive targets for antifungal therapies. The biosynthesis of these lipids involves enzymes unique to fungi, leading to the production of compounds not found in mammals. The sphingolipid pathway in fungi begins with the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, which is then reduced to dihydrosphingosine (sphinganine). This sphinganine can be acylated to form dihydroceramide (B1258172) or hydroxylated to produce phytosphingosine, which are precursors to complex sphingolipids like glucosylceramide (GlcCer) and inositol phosphoryl ceramides (IPCs) respectively. nih.gov Eicosasphinganine, a this compound analog, is a less abundant long-chain base backbone found in fungal phytoceramides and IPC structures. frontiersin.org

The enzymes in this pathway are critical for fungal survival and pathogenicity. For instance, the inhibition of ceramide synthase can lead to the accumulation of dihydrosphingosine and phytosphingosine, which are toxic to fungi like Aspergillus and can induce apoptosis. nih.gov This highlights the potential of targeting ceramide synthases for antifungal drug development. Furthermore, IPC synthase, an enzyme absent in mammalian cells, is essential for fungal virulence and is the target of antifungals like aureobasidin A. nih.gov The production of GlcCer, catalyzed by glucosylceramide synthase (GCS), is also a key factor in the virulence of fungi such as Cryptococcus neoformans. nih.gov The disruption of these pathways, which would invariably affect the metabolism of eicosasphinganine-containing sphingolipids, underscores their importance in fungal pathogenesis.

Enzyme/ProductRole in Fungal VirulencePotential as Antifungal Target
Ceramide SynthaseEssential for the synthesis of complex sphingolipids. nih.govInhibition leads to the accumulation of toxic sphingoid base intermediates. nih.gov
Glucosylceramide (GlcCer)Crucial for the colonization of host tissues by Cryptococcus neoformans. nih.govInhibitors like acylhydrazones show promise in treating invasive mycoses. nih.gov
Inositol Phosphoryl Ceramides (IPCs)Important for growth in acidic environments like macrophages. nih.govThe synthesizing enzyme, IPC synthase, is a unique fungal target. nih.gov

Eicosasphinganine in Disease Mechanisms (Mechanistic Studies)

Sphingolipids are key regulators of cellular processes that are often dysregulated in cancer, such as proliferation, apoptosis, and migration. nih.gov The balance between pro-apoptotic sphingolipids, like ceramide, and pro-survival sphingolipids, such as sphingosine-1-phosphate (S1P), is often referred to as the "sphingolipid rheostat" and is critical in determining a cell's fate. nih.gov A shift in this balance towards pro-survival sphingolipids can contribute to tumor growth, metastasis, and resistance to therapy. nih.govmdpi.com

Eicosasphinganine, as a backbone of more complex sphingolipids, is part of this intricate network. While research often focuses on the more abundant C18 sphingoid bases, the principles of the sphingolipid rheostat apply to all sphingolipids. The metabolism of ceramides, which can be derived from eicosasphinganine, into S1P is a key step in promoting cancer cell growth and drug resistance. nih.gov Enzymes that regulate this metabolism, such as sphingosine (B13886) kinases and ceramide synthases, are often dysregulated in various cancers. mdpi.com For example, elevated levels of certain ceramides have been observed in advanced colorectal cancer. nih.gov The specific roles of eicosasphinganine-containing ceramides in these processes are an area of ongoing investigation.

SphingolipidRole in CancerCellular Process Affected
CeramidePro-apoptotic nih.govInduces apoptosis, inhibits cell growth and migration. nih.gov
Sphingosine-1-Phosphate (S1P)Pro-survival nih.govPromotes cell proliferation, migration, and drug resistance. nih.gov

Mycotoxins, toxic secondary metabolites produced by fungi, can significantly impact human and animal health. Fumonisins, produced by Fusarium species, are structurally similar to sphingoid bases like sphinganine. nih.gov This structural mimicry allows fumonisins to competitively inhibit ceramide synthase, a key enzyme in the de novo sphingolipid biosynthesis pathway. nih.govnih.gov

The inhibition of ceramide synthase leads to a disruption of sphingolipid metabolism, characterized by the accumulation of sphinganine and other sphingoid bases. nih.gov This accumulation is a widely used biomarker for fumonisin exposure. nih.govresearchgate.netcapes.gov.br Given that eicosasphinganine is a C20 analog of sphinganine, its levels would also be expected to be affected by fumonisin exposure. The disruption of sphingolipid homeostasis by fumonisins has been linked to various diseases, including esophageal cancer in humans and various toxicities in animals. nih.govnih.gov The accumulation of sphinganine and potentially eicosasphinganine is a critical step in the cascade of events leading to altered cell growth, differentiation, and injury. nih.gov

MycotoxinMechanism of ActionBiomarker of ExposureAssociated Health Effects
Fumonisin B1Inhibition of ceramide synthase. nih.govnih.govIncreased sphinganine to sphingosine (Sa/So) ratio. nih.govEsophageal cancer, liver and kidney toxicity. nih.govnih.govnih.gov

Dysregulation of sphingolipid metabolism is increasingly recognized as a key factor in the pathogenesis of various metabolic diseases. nih.govnih.gov Conditions such as obesity, type 2 diabetes, and metabolic dysfunction-associated steatotic liver disease (MASLD) are associated with altered levels of bioactive sphingolipids. frontiersin.orgoup.com

Disease StateKey Sphingolipid AlterationConsequence
Obesity/Insulin (B600854) ResistanceAccumulation of ceramides in various tissues. oup.comImpaired insulin signaling and glucose uptake. nih.gov
Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD)Increased hepatic ceramide content. frontiersin.orgExacerbation of hepatic inflammation and progression to more severe disease. frontiersin.org

Advanced Research Methodologies for Eicosasphinganine Studies

Lipidomics Approaches

Lipidomics, the large-scale study of lipids in biological systems, provides powerful tools for the comprehensive analysis of sphingolipids, including eicosasphinganine. These methods are crucial for quantifying its levels and understanding its metabolic pathways.

A cornerstone of modern lipid analysis is the coupling of high-performance liquid chromatography (HPLC) with electrospray ionization tandem mass spectrometry (ESI-MS/MS). nih.govnih.gov This technique offers high sensitivity and specificity for the quantification of sphingoid bases like eicosasphinganine from complex biological extracts. nih.govnih.gov The methodology involves several key steps:

Lipid Extraction: Lipids, including eicosasphinganine, are first extracted from cells or tissues using organic solvents. researchgate.net

Chromatographic Separation: The crude lipid extract is then injected into an HPLC system. Using a column with a specific chemistry (e.g., reverse phase), the different lipid species are separated based on their physicochemical properties, such as polarity and acyl chain length. nih.gov This separation is critical to reduce ion suppression and distinguish between isomeric compounds. nih.gov

Ionization: As the separated lipids elute from the HPLC column, they are ionized by ESI, a soft ionization technique that generates charged molecules with minimal fragmentation. scripps.edu

Mass Analysis (MS/MS): The ionized molecules enter the mass spectrometer. In tandem MS (MS/MS), a specific precursor ion (e.g., the molecular ion of eicosasphinganine) is selected, fragmented, and the resulting product ions are detected. nih.gov This fragmentation pattern is unique to the molecule's structure, providing definitive identification and enabling accurate quantification, often using multiple reaction monitoring (MRM). lipidmaps.org

This LC-MS/MS approach is highly versatile and can be adapted for both targeted quantification of specific sphingolipids and broader, untargeted profiling of the sphingolipidome. nih.govnih.gov

Table 1: Key Parameters in HPLC-ESI-MS/MS Analysis of Sphingolipids

ParameterDescriptionRelevance to Eicosasphinganine Analysis
Chromatography Mode Typically reverse-phase or hydrophilic interaction liquid chromatography (HILIC). nih.govSeparates eicosasphinganine from other sphingoid bases and lipid classes based on polarity and chain length.
Ionization Mode Positive ion mode is generally used for sphingoid bases.ESI in positive mode efficiently generates protonated [M+H]+ ions for sensitive detection of eicosasphinganine.
Precursor Ion (m/z) The mass-to-charge ratio of the intact, ionized molecule.For eicosasphinganine (C20H43NO2), the specific m/z is selected for MS/MS analysis.
Product Ion(s) (m/z) The mass-to-charge ratios of fragments generated from the precursor ion.Characteristic fragments, often resulting from the neutral loss of water, confirm the identity of eicosasphinganine. nih.gov
Internal Standard A structurally similar, non-naturally occurring lipid (e.g., a C17 sphingoid base) added at a known concentration. nih.govCorrects for variability in sample extraction and ion suppression, ensuring accurate quantification. nih.govnih.gov

Stable Isotope Labeling and Isotopomer Analysis

Stable isotope labeling is a powerful technique to investigate the dynamics of eicosasphinganine metabolism, including its biosynthesis and turnover. mdpi.com This approach involves introducing precursors labeled with stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into cells or organisms. mdpi.comcaymanchem.com The label is incorporated into newly synthesized sphingolipids, which can then be traced and quantified by mass spectrometry. nih.gov

By monitoring the rate of incorporation of the isotope label into eicosasphinganine and its downstream metabolites over time, researchers can determine the metabolic flux through the de novo sphingolipid synthesis pathway. mdpi.comnih.gov This method allows for the direct measurement of synthesis and degradation rates, providing insights that cannot be obtained from static concentration measurements alone. mdpi.com Analysis of the distribution of isotopomers (molecules differing only in their isotopic composition) can reveal the relative contributions of different pathways to the synthesis of the lipid backbone and its N-acyl chain. ckisotopes.com

Table 2: Applications of Stable Isotope Labeling in Eicosasphinganine Research

Isotope Labeled PrecursorIsotopeResearch Application
L-serine¹³C, ¹⁵NTraces the incorporation of the serine head group into the sphingoid base backbone during de novo synthesis. nih.gov
Palmitoyl-CoA¹³C, ²HTracks the palmitate molecule that condenses with serine to form the initial C18 backbone of sphingolipids. nih.gov
Fatty Acids¹³C, ²HUsed to study the elongation process that may lead to the C20 backbone of eicosasphinganine or its N-acylation.

Proteomic Techniques

To understand the biological functions of eicosasphinganine, it is essential to identify the proteins with which it interacts. Proteomic techniques are employed to map these interactions on a global scale.

Chemo-proteomics is a powerful strategy to identify the protein targets of small molecules within the complex cellular environment. nih.gov To identify eicosasphinganine-binding proteins, a chemical probe is synthesized. This probe is a modified version of eicosasphinganine that includes two key features:

A reactive group or a photoreactive group that can form a covalent bond with interacting proteins upon activation.

A bio-orthogonal tag (e.g., an alkyne or azide) or an affinity handle (e.g., biotin) for subsequent enrichment.

The probe is introduced to cell lysates or live cells, where it binds to its protein targets. After binding and covalent cross-linking, the tagged protein-eicosasphinganine complexes are captured and enriched, typically using streptavidin beads if a biotin (B1667282) tag is used. chemrxiv.org The enriched proteins are then identified by mass spectrometry, revealing the potential protein interactome of eicosasphinganine. nih.govyoutube.com

Following the enrichment of interacting proteins via chemo-proteomic profiling, LC-MS/MS is the standard method for their identification. The workflow is as follows:

Proteolytic Digestion: The enriched proteins are digested into smaller peptides using an enzyme like trypsin.

LC Separation: The resulting peptide mixture is separated by reverse-phase liquid chromatography.

MS/MS Analysis: The separated peptides are ionized and analyzed by tandem mass spectrometry. The mass spectrometer measures the mass of the peptide (MS1 scan) and then selects and fragments the peptide to generate a fragmentation spectrum (MS2 scan).

Protein Identification: The fragmentation spectra are searched against a protein sequence database. By matching the experimental spectra to theoretical spectra from the database, the sequence of the peptide is determined, which in turn leads to the identification of the protein from which it originated. chemrxiv.org

This approach allows for the comprehensive identification of proteins that specifically interact with the eicosasphinganine probe, providing a snapshot of its protein interactome and offering clues to its cellular functions. nih.gov

Table 3: Workflow for LC-MS/MS-based Protein Interactome Mapping

StepDescriptionPurpose
1. Protein Enrichment Capture of proteins bound to the eicosasphinganine chemical probe.To isolate potential interacting proteins from the entire proteome.
2. On-bead Digestion Proteins are digested into peptides while still bound to the enrichment beads.To prepare the protein sample for mass spectrometry analysis.
3. Peptide Separation Peptides are separated using nanoscale liquid chromatography.To reduce the complexity of the sample entering the mass spectrometer.
4. Tandem Mass Spectrometry Peptides are fragmented and their fragment ion patterns are recorded.To generate sequence-specific information for each peptide.
5. Database Searching Fragmentation data is used to search protein sequence databases.To identify the proteins present in the original enriched sample.

Advanced Imaging and Microscopy Techniques

Visualizing the subcellular distribution of eicosasphinganine is key to understanding where it exerts its functions. Advanced imaging techniques provide the spatial resolution needed to localize lipids within cellular compartments. researchgate.net

Due to its small size and lack of an intrinsic chromophore, direct visualization of eicosasphinganine is challenging. Therefore, imaging studies typically rely on fluorescently labeled analogs. A fluorescent dye can be attached to the eicosasphinganine molecule, and this lipid probe is then introduced into living cells. Various advanced microscopy techniques can then be used to track its localization and dynamics. laboratorionest.it

Confocal Laser Scanning Microscopy (CLSM): This technique uses a pinhole to reject out-of-focus light, providing high-contrast optical sections of the cell. nih.gov It can be used to determine if fluorescently-labeled eicosasphinganine co-localizes with specific organelles, which can be marked with other fluorescent proteins or dyes.

Super-Resolution Microscopy: Techniques such as Stimulated Emission Depletion (STED) microscopy or Stochastic Optical Reconstruction Microscopy (STORM) bypass the diffraction limit of light, offering significantly higher spatial resolution (down to tens of nanometers). nih.govnih.gov These methods could potentially visualize the accumulation of labeled eicosasphinganine in specific sub-organellar structures or membrane microdomains. mpg.de

Coherent Raman Scattering (CRS) Microscopy: Techniques like Coherent Anti-Stokes Raman Scattering (CARS) and Stimulated Raman Scattering (SRS) are label-free imaging methods that rely on the intrinsic vibrational contrast of molecules. nih.gov While challenging, it might be possible to distinguish lipids based on their specific chemical bonds, potentially allowing for the visualization of lipid-rich structures where eicosasphinganine may reside without the need for a fluorescent label that could alter its behavior. nih.gov

Table 4: Comparison of Advanced Microscopy Techniques for Eicosasphinganine Studies

TechniquePrincipleAdvantages for Eicosasphinganine ImagingLimitations
Confocal Microscopy Rejects out-of-focus light using a pinhole for optical sectioning. researchgate.netGood for 3D imaging of subcellular localization in live cells; widely available.Resolution is diffraction-limited (~200 nm).
Super-Resolution (STED, STORM) Overcomes the diffraction limit of light. nih.govProvides nanoscale resolution, enabling visualization within fine cellular structures. mpg.deCan be phototoxic to live cells; requires specific fluorescent probes.
Coherent Raman Scattering (SRS/CARS) Measures the vibrational signatures of molecules. nih.govLabel-free, avoiding potential artifacts from large fluorescent tags. nih.govChemical specificity to distinguish eicosasphinganine from other lipids is very challenging.

Fluorescence Microscopy for Subcellular Distribution and Interactions

Fluorescence microscopy is a cornerstone technique for visualizing the localization of lipids within cells, providing insights into their transport and function. nih.govnih.gov While direct imaging of endogenous, unlabeled eicosasphinganine is not feasible with this method, its distribution and trafficking can be studied through metabolic labeling with fluorescently tagged analogs or precursors. thermofisher.comosti.gov

Methodological Approaches:

Metabolic Labeling: Cells can be incubated with eicosasphinganine analogs conjugated to a fluorophore, such as BODIPY or NBD. thermofisher.comcaymanchem.com These fluorescent sphingoid bases are taken up by cells and incorporated into more complex sphingolipids (e.g., ceramides (B1148491), sphingomyelins), allowing for the visualization of their subsequent trafficking and steady-state localization in organelles like the Golgi apparatus and plasma membrane. nih.govthermofisher.com

Click Chemistry: A powerful alternative involves using a precursor, such as a chemically modified sphingosine (B13886) or sphinganine (B43673) analog (e.g., pacSphingosine), that contains a "clickable" chemical group. nih.gov This analog is metabolized and integrated into cellular sphingolipids. After cell fixation, a fluorescent probe is covalently attached via a click reaction, eliminating concerns that a bulky fluorophore might alter the lipid's natural trafficking behavior. nih.gov

Fluorescent Probes: Novel fluorogenic probes have been developed that exhibit a "turn-on" fluorescence response upon reacting with specific sphingoid bases, enabling the detection of endogenous pools of these molecules in living cells. nih.gov For instance, fluorescein (B123965) sodium has been identified as a selective fluorescent dye that reacts with non-acetylated sphingoid bases like sphinganine and sphingosine. frontiersin.org

These approaches, often combined with organelle-specific markers, allow for high-resolution colocalization studies to determine the precise subcellular compartments where eicosasphinganine and its derivatives reside. researchgate.net Techniques like Total Internal Reflection Fluorescence Microscopy (TIRFm) can be employed to specifically visualize fluorescent sphingolipid domains within the plasma membrane. osti.govfrontiersin.org

Table 1: Examples of Fluorescent Probes for Sphingolipid Imaging

Probe Type Fluorophore Application Reference(s)
Ceramide Analog BODIPY FL C5 Visualization of transport and metabolism; Golgi marker thermofisher.com
Sphingomyelin (B164518) Analog BODIPY TR Long-wavelength imaging of sphingolipid distribution thermofisher.com
Sphingosine Analog NBD Studying biosynthesis and localization of complex sphingolipids caymanchem.com
Clickable Precursor pacSphingosine Visualizing newly synthesized sphingolipids after fixation nih.gov
Fluorogenic Probe Bodipy FL-based Live-cell detection of endogenous sphingosine nih.gov
Selective Dye Fluorescein sodium Screening for sphingoid base-producing microorganisms frontiersin.org

Expansion Microscopy and Super-Resolution Imaging

Standard fluorescence microscopy is limited by the diffraction of light to a resolution of approximately 200-250 nm, which is insufficient to resolve the fine details of lipid domains and membrane structures. nih.govrsc.org Super-resolution imaging techniques bypass this limitation, enabling nanoscale visualization of sphingolipid organization. nih.govspringernature.com

Methodological Approaches:

Single-Molecule Localization Microscopy (SMLM): Techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy) can achieve resolutions of ~20 nm. nih.gov This has been used to visualize the nanoscale organization of sphingolipids by labeling them with antibodies or lipid-binding toxins conjugated to photoswitchable fluorophores. nih.govrsc.org

Expansion Microscopy (ExM): ExM is an innovative approach that achieves super-resolution imaging on conventional microscopes by physically expanding the biological sample. synthneuro.orgcornell.edu The specimen is embedded in a swellable hydrogel, and after enzymatic digestion of mechanical elements, the sample is isotropically expanded. A recent adaptation, termed Lipid Expansion Microscopy (LExM), has been specifically developed for imaging lipids. nih.govresearchgate.netchemrxiv.org In LExM, cells are treated with metabolically incorporated lipid analogs containing bioorthogonal handles. These handles are then used to "click" on a trifunctional label that simultaneously contains a fluorescent reporter and a chemical anchor, which covalently links the lipid to the expanding polymer gel. nih.govcornell.edu This preserves the spatial organization of lipids and allows for the visualization of membrane structures with unprecedented detail after expansion. nih.govresearchgate.net This technique could be directly applied to study the nanoscale distribution of eicosasphinganine by using a clickable C20 sphinganine analog.

These super-resolution methods are invaluable for investigating whether eicosasphinganine is incorporated into specific nanoscale domains or "lipid rafts" within cellular membranes, providing a deeper understanding of its structural role. rsc.org

Genetic and Pharmacological Perturbation Models for Mechanistic Flux Studies

To understand the functional role of eicosasphinganine, it is essential to study its metabolic flux—the rate at which it is synthesized, consumed, and converted into other molecules within the sphingolipid network. nih.govrsc.org This can be achieved by perturbing the network using genetic or pharmacological tools and measuring the resulting changes in metabolite levels and pathway activity. nih.gov

Methodological Approaches:

Metabolic Flux Analysis (MFA): 13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique that uses stable isotope-labeled precursors (e.g., 13C-serine or 13C-palmitate) to trace the flow of atoms through a metabolic network. nih.gov By measuring the isotopic labeling patterns in downstream metabolites like eicosasphinganine and its derivatives via mass spectrometry, the relative rates of different enzymatic reactions can be quantified. nih.govescholarship.org This provides a quantitative map of metabolic pathway activity under specific conditions. mdpi.com

Genetic Perturbation: The genes encoding enzymes in the sphingolipid pathway can be manipulated to study the impact on eicosasphinganine flux. For example, CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of specific ceramide synthase (CerS) enzymes, which acylate the sphingoid base, can reveal which isoforms preferentially use eicosasphinganine as a substrate. Similarly, silencing serine palmitoyltransferase (SPTLC) subunits can modulate the first committed step of sphingolipid synthesis. cellphysiolbiochem.com

Pharmacological Inhibition: Small molecule inhibitors that target specific enzymes provide a complementary and temporally controlled method to perturb the pathway. nih.govnih.gov For instance, Myriocin is a potent inhibitor of SPT, the first enzyme in the de novo synthesis pathway, and its application can be used to study the consequences of blocking the production of all sphingoid bases, including eicosasphinganine. cellphysiolbiochem.com Other inhibitors targeting downstream enzymes can help elucidate the specific metabolic fate of eicosasphinganine. avantiresearch.com

Combining these perturbation methods with advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) allows for a detailed, quantitative understanding of how the synthesis and metabolism of eicosasphinganine are regulated. cellphysiolbiochem.comnih.gov

Table 2: Selected Pharmacological Inhibitors for Sphingolipid Flux Studies

Inhibitor Target Enzyme Effect on Pathway Reference(s)
Myriocin Serine Palmitoyltransferase (SPT) Blocks de novo synthesis of all sphingoid bases cellphysiolbiochem.comnih.gov
L-cycloserine Serine Palmitoyltransferase (SPT) Inhibits de novo sphingolipid synthesis drugbank.com
Fumonisin B1 Ceramide Synthase (CerS) Blocks acylation of sphingoid bases to form ceramides drugbank.com
Amitriptyline Acid Sphingomyelinase (aSMase) Inhibits breakdown of sphingomyelin to ceramide cellphysiolbiochem.com
D-threo-PDMP Glucosylceramide Synthase (GCS) Inhibits formation of glucosylceramide from ceramide avantiresearch.com
SKI-II Sphingosine Kinase (SphK) Blocks phosphorylation of sphingosine/sphinganine avantiresearch.com

Preclinical Model Systems for Mechanistic Elucidation

To understand the physiological and pathophysiological roles of eicosasphinganine in vivo, preclinical model systems are indispensable. ugr.esmdpi.com These models, ranging from simple organisms to mammals, allow for the investigation of complex biological processes that cannot be fully recapitulated in cell culture. ijper.org

Model System Applications:

Mouse Models: Mice are the most commonly used mammalian models due to their genetic similarity to humans and the availability of extensive genetic engineering tools. researchgate.net

Genetic Models: Knockout or knock-in mice for enzymes involved in sphingolipid metabolism (e.g., specific ceramide synthases) can be used to study the systemic effects of altering eicosasphinganine metabolism. oup.comnih.gov

Diet-Induced Models: High-fat diet-induced models of obesity and insulin (B600854) resistance are valuable for studying how metabolic stress alters the levels and flux of sphingolipids, including eicosasphinganine, in relevant tissues like the liver, muscle, and adipose tissue. maastrichtuniversity.nlnih.gov

Disease-Specific Models: In models of specific diseases where sphingolipid metabolism is known to be dysregulated, such as amyotrophic lateral sclerosis (ALS) or cystic fibrosis, the role of eicosasphinganine can be investigated through lipidomic analysis. cellphysiolbiochem.comfrontiersin.orguky.edu

Rat Models: Rat models, such as the Zucker diabetic fatty rat, are also used in metabolic research and can offer advantages over mice for certain physiological studies. nih.gov

Zebrafish (Danio rerio) and Drosophila melanogaster: These organisms offer powerful genetics, rapid development, and optical transparency (in the case of zebrafish larvae), making them excellent for high-throughput screening and for visualizing lipid metabolism in a whole, living organism. ugr.esmdpi.com They can be used to rapidly screen for the functional consequences of knocking down genes involved in eicosasphinganine synthesis.

The selection of an appropriate model depends on the specific biological question. While mouse models offer high physiological relevance for human metabolic diseases, simpler organisms can provide rapid initial insights into the fundamental genetic and cellular mechanisms governing eicosasphinganine function. ugr.esnih.gov

Table 3: Comparison of Preclinical Models for Eicosasphinganine Research

Model Organism Key Advantages Potential Applications for Eicosasphinganine Studies Reference(s)
Mouse (Mus musculus) High physiological/genetic similarity to humans; extensive genetic tools; established disease models. Studying roles in metabolic diseases (obesity, diabetes), neurodegeneration, and inflammation. researchgate.netoup.comnih.gov
Rat (Rattus norvegicus) Larger size for surgical manipulation and sampling; different metabolic profile than mice. Complementary studies of metabolic syndrome and cardiovascular disease. nih.gov
Zebrafish (Danio rerio) Rapid development; optical transparency; high-throughput screening capabilities. Visualizing lipid trafficking in a live vertebrate; rapid genetic screening of pathway enzymes. ugr.esmdpi.com
Fruit Fly (Drosophila melanogaster) Powerful and rapid genetics; conserved metabolic pathways. Elucidating fundamental genetic control of sphingolipid synthesis and signaling. ugr.esmdpi.com
Yeast (Saccharomyces cerevisiae) Simple unicellular eukaryote; highly tractable genetics; conserved lipid pathways. Dissecting basic enzymatic functions and regulatory networks of sphingolipid metabolism. researchgate.net

Future Research Directions and Mechanistic Implications

The study of eicosasphinganine, a C20 sphinganine (B43673), is poised to uncover novel physiological and pathological mechanisms. As a less-abundant analog of the canonical C18 sphinganine, its specific roles are only beginning to be understood. Future research is trending towards a more granular and integrated understanding of its functions, moving beyond broad characterizations of sphingolipids as a class. The following sections outline key directions that will be instrumental in delineating the precise mechanistic implications of eicosasphinganine in cellular biology.

Q & A

Basic Research Questions

Q. What experimental methodologies are most effective for quantifying eicosasphinganine in biological samples?

  • Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) with internal standards (e.g., deuterated analogs) to ensure accuracy. Validate protocols by comparing retention times and fragmentation patterns with reference standards. Include calibration curves and spike-recovery tests to assess matrix effects .
  • Design Considerations : Optimize lipid extraction methods (e.g., Folch or Bligh-Dyer) to minimize degradation. Replicate experiments across biological triplicates to account for variability .

Q. How does eicosasphinganine interact with sphingolipid metabolic pathways under physiological conditions?

  • Methodological Answer : Employ isotopic tracer studies (e.g., ¹³C-labeled precursors) to track metabolic flux in cell cultures. Combine with knockdown/knockout models (e.g., CRISPR-Cas9 targeting serine palmitoyltransferase) to isolate pathway-specific effects .
  • Data Interpretation : Use pathway analysis tools (e.g., KEGG, Reactome) to map interactions and validate findings against existing lipidomic datasets .

Q. What are the challenges in synthesizing high-purity eicosasphinganine for in vitro studies?

  • Methodological Answer : Follow solid-phase synthesis protocols with orthogonal protection groups to prevent side reactions. Characterize purity via NMR (¹H, ¹³C) and high-resolution MS. For novel compounds, provide full spectral data in supplementary materials .
  • Reproducibility : Document solvent systems, temperature, and catalyst concentrations in detail to enable replication .

Advanced Research Questions

Q. How can contradictory findings regarding eicosasphinganine’s role in apoptosis be resolved?

  • Methodological Answer : Conduct a systematic review (PRISMA guidelines) to identify sources of bias, such as cell-line specificity or assay conditions (e.g., serum starvation effects). Perform meta-analyses on dose-response data to assess consistency .
  • Experimental Validation : Replicate key studies under standardized conditions, including controls for ceramide synthase activity and sphingosine-1-phosphate cross-talk .

Q. What in vivo models are optimal for studying eicosasphinganine’s impact on neurodegenerative diseases?

  • Methodological Answer : Use transgenic mouse models (e.g., APP/PS1 for Alzheimer’s) with targeted lipidomic profiling of brain tissues. Pair with behavioral assays to correlate biochemical changes with functional outcomes .
  • Ethical Considerations : Justify sample sizes and humane endpoints in animal protocols, adhering to institutional review board (IRB) guidelines .

Q. How can computational modeling improve predictions of eicosasphinganine’s membrane dynamics?

  • Methodological Answer : Apply molecular dynamics simulations (e.g., GROMACS) with force fields optimized for lipids. Validate against experimental data, such as neutron scattering or fluorescence anisotropy .
  • Limitations : Address uncertainties in parameterization by comparing multiple simulation frameworks (e.g., CHARMM vs. AMBER) .

Q. What strategies mitigate batch variability in eicosasphinganine-related omics studies?

  • Methodological Answer : Implement randomized block designs for sample processing. Normalize data using housekeeping lipids (e.g., total phosphatidylcholine) and apply batch-correction algorithms (e.g., ComBat) .
  • Quality Control : Include technical replicates and inter-laboratory comparisons to assess reproducibility .

Methodological Resources

  • Literature Review : Use PubMed, Web of Science, and Embase with Boolean queries (e.g., "eicosasphinganine AND (metabolism OR signaling)") and filter by study type (e.g., in vivo, in vitro) .
  • Data Sharing : Archive raw mass spectra and simulation trajectories in FAIR-aligned repositories (e.g., MetaboLights, Zenodo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.